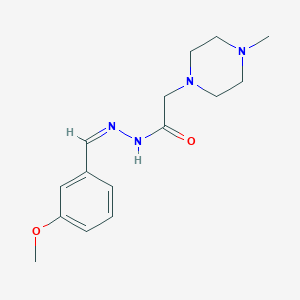![molecular formula C25H34N2O5 B6114078 1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B6114078.png)
1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate is not fully understood. However, it has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate in lab experiments is its high potency and selectivity for serotonin receptors. It has also been shown to have good oral bioavailability, which makes it a suitable compound for in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate is a unique compound that has been widely used in scientific research for its pharmacological properties. Its high potency and selectivity for serotonin receptors make it a valuable tool for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate involves the reaction of 1-benzylpiperazine with 4-(2,4-dimethylphenoxy)butyl chloride in the presence of a base, followed by the formation of oxalate salt. The yield of the synthesis method is high, and the purity of the compound can be easily achieved through recrystallization.
Scientific Research Applications
1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine oxalate has been extensively used in scientific research as a reference compound for the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and anti-inflammatory effects. It has also been used as a tool compound to study the role of serotonin receptors in the central nervous system.
properties
IUPAC Name |
1-benzyl-4-[4-(2,4-dimethylphenoxy)butyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O.C2H2O4/c1-20-10-11-23(21(2)18-20)26-17-7-6-12-24-13-15-25(16-14-24)19-22-8-4-3-5-9-22;3-1(4)2(5)6/h3-5,8-11,18H,6-7,12-17,19H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIOAXWDVZYQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=CC=CC=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![N-allyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6114008.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6114016.png)
![4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B6114050.png)

![4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)

![N-benzyl-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6114070.png)
![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114080.png)
![methyl 3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)-2-methylbenzoate](/img/structure/B6114084.png)
